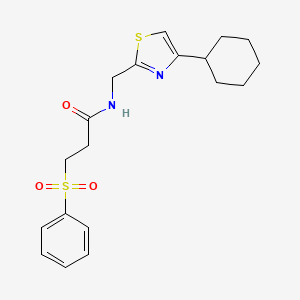
N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide, commonly known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. CPTH2 is a potent inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in regulating gene expression.
Aplicaciones Científicas De Investigación
Protein Interaction Studies
The compound N-Ethyl-5-phenylisoxazolium-3′-sulfonate can be used as a probe for studying nucleophilic side chains in proteins. This compound undergoes a hydroxide-promoted reaction to form keto ketenimine, which can react nucleophilically with imidazole, lysine, cysteine, and tyrosine residues under specific conditions. This enables its use as a spectrophotometric probe in protein interaction studies (Llamas et al., 1986).
Cyclooxygenase-2 Inhibition
Compounds similar to N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide, specifically 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been found effective in inhibiting cyclooxygenase-2 (COX-2). These compounds are significant in the context of treating conditions like rheumatoid arthritis and osteoarthritis. Introduction of a fluorine atom in these compounds notably increases their selectivity for COX-2 over COX-1 (Hashimoto et al., 2002).
Application in Drug Metabolism
The use of microbial-based surrogate biocatalytic systems has demonstrated the production of mammalian metabolites of biaryl-bis-sulfonamides, which include compounds similar to N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide. This methodology supports full structure characterization of metabolites and aids in the study of drug metabolism (Zmijewski et al., 2006).
Anticancer Potential
A series of novel N-acylbenzenesulfonamides, related to the queried compound, have shown anticancer activity against various human cancer cell lines. Quantitative structure-activity relationship (QSAR) studies reveal that the anticancer activity depends on various molecular properties, including topological distances and charge descriptors. These compounds have also been evaluated for metabolic stability, which is crucial in the development of effective anticancer agents (Żołnowska et al., 2015).
Quantum Chemical Studies
Quantum chemical studies on compounds structurally similar to N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide, such as bicalutamide, have provided insights into their steric energy, molecular orbitals, and potential binding sites. These studies are essential for understanding the interaction of these compounds with biological targets, especially in the context of treating conditions like prostate cancer (Otuokere & Amaku, 2015).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c22-18(11-12-26(23,24)16-9-5-2-6-10-16)20-13-19-21-17(14-25-19)15-7-3-1-4-8-15/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKKAKDMQLFTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide](/img/structure/B2738182.png)

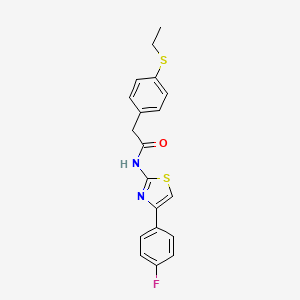
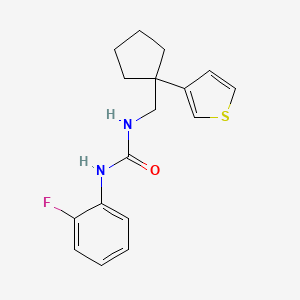
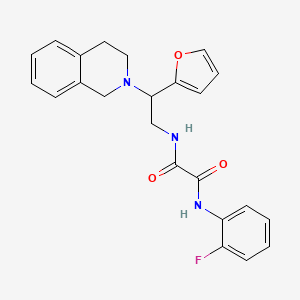

![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)
![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)
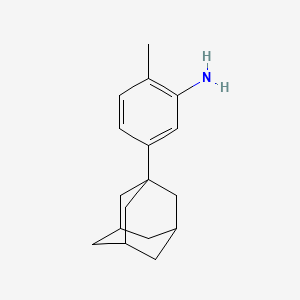

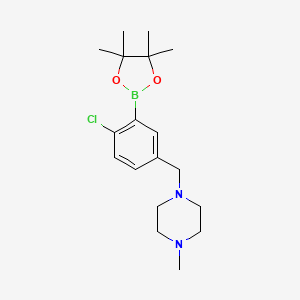
![N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)